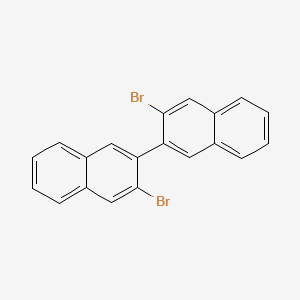

2,2'-Binaphthalene, 3,3'-dibromo-

Description

3,3'-Dibromo-2,2'-binaphthalene (C20H12Br2O2) is a brominated derivative of 1,1'-bi-2-naphthol (BINOL), featuring bromine atoms at the 3 and 3' positions of the naphthalene rings. This compound is widely utilized in asymmetric catalysis and chiral materials due to its rigid binaphthyl backbone and electron-withdrawing bromine substituents, which enhance stereochemical control . Its enantiopure forms (R or S configurations) are synthesized via regioselective bromination or resolution techniques, as described by Balaraman and Swamy (2007) .

Properties

IUPAC Name |

2-bromo-3-(3-bromonaphthalen-2-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUVDVTYZAXUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=CC4=CC=CC=C4C=C3Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578903 | |

| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198406-46-1 | |

| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Binaphthalene, 3,3’-dibromo- typically involves the bromination of 2,2’-binaphthalene. One common method is the reaction of 2,2’-binaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2,2’-Binaphthalene, 3,3’-dibromo- may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction conditions, such as temperature and bromine concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Binaphthalene, 3,3’-dibromo- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger polycyclic aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products

Substitution Products: Various substituted binaphthalenes depending on the nucleophile used.

Oxidation Products: Binaphthoquinones and other oxygenated derivatives.

Coupling Products: Larger polycyclic aromatic hydrocarbons.

Scientific Research Applications

2,2’-Binaphthalene, 3,3’-dibromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Binaphthalene, 3,3’-dibromo- in various applications involves its ability to interact with specific molecular targets. For example, in asymmetric synthesis, it acts as a chiral ligand that coordinates with metal catalysts to induce chirality in the reaction products. The bromine atoms play a crucial role in stabilizing the transition states and intermediates during these reactions .

Comparison with Similar Compounds

Positional Isomers: 3,3'- vs. 6,6'-Dibromo-BINOL

Key Findings :

Functional Group Variations: Bromine vs. Other Substituents

Key Findings :

Protected Derivatives: Methoxymethoxy vs. Free Hydroxyls

Key Findings :

Cost and Availability

- 3,3'-Dibromo-BINOL is priced at ¥36,000/g (Kanto Chemical), reflecting its synthetic complexity .

- 6,6'-Dibromo and methoxymethoxy-protected variants are more affordable (¥21,200–35,500/g) due to streamlined synthesis .

Biological Activity

2,2'-Binaphthalene, 3,3'-dibromo- is a derivative of binaphthalene that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses unique structural characteristics that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of 2,2'-Binaphthalene, 3,3'-dibromo-, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2'-Binaphthalene, 3,3'-dibromo- can be represented as follows:

- Molecular Formula : C14H8Br2

- IUPAC Name : 2,2'-dibromo-1,1'-binaphthalene

This compound features two naphthalene units connected via a single bond with bromine substituents at the 3 and 3' positions. The presence of bromine atoms may enhance its reactivity and biological interactions.

The biological activity of 2,2'-Binaphthalene, 3,3'-dibromo- is thought to involve several mechanisms:

- Intercalation with DNA : Similar to other polycyclic aromatic compounds, it may intercalate into DNA structures, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds can generate ROS upon metabolic activation, leading to oxidative stress in cells.

Anticancer Activity

Research indicates that 2,2'-Binaphthalene derivatives exhibit significant anticancer properties. A study demonstrated that related compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific effects of 2,2'-Binaphthalene, 3,3'-dibromo- on tumor cells remain under investigation but are promising based on structural analogs.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. Further studies are needed to quantify its efficacy against specific pathogens.

Cytotoxicity Studies

Various assays have been employed to evaluate the cytotoxic effects of 2,2'-Binaphthalene, 3,3'-dibromo-. The MTT assay is commonly used to assess cell viability post-treatment.

| Assay Type | Description | Results Observed |

|---|---|---|

| MTT Assay | Measures cell viability based on metabolic activity | Significant reduction in viability in treated cells |

| Colony Formation Assay | Assesses the ability of cells to proliferate | Decreased colony formation in treated groups |

| Apoptosis Detection | Identifies apoptotic cells using annexin V staining | Increased annexin V positive cells post-treatment |

Case Studies and Research Findings

-

Study on Anticancer Properties :

A recent study explored the effects of various dibrominated binaphthalenes on cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations. Specific pathways involved included apoptosis and cell cycle arrest at the G1 phase. -

Antimicrobial Efficacy :

In vitro assays revealed that dibrominated derivatives exhibited activity against Gram-positive bacteria. Further research is ongoing to determine the minimum inhibitory concentrations (MIC) for clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.